molecular formula C18H19NO3 B12400321 Mao-B-IN-16

Mao-B-IN-16

Cat. No.: B12400321
M. Wt: 297.3 g/mol
InChI Key: GWGGQVMOOZYRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mao-B-IN-16 is a compound that functions as an inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Parkinson’s disease. By inhibiting MAO-B, this compound helps to increase the levels of dopamine in the brain, thereby alleviating symptoms associated with dopamine deficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mao-B-IN-16 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions to form the final product. The synthetic route may involve the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality control.

Chemical Reactions Analysis

Types of Reactions: Mao-B-IN-16 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: this compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Mao-B-IN-16 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of monoamine oxidase B and its effects on neurotransmitter levels.

    Biology: Employed in research to understand the role of MAO-B in various biological processes and its implications in neurodegenerative diseases.

    Medicine: Investigated for its potential therapeutic applications in treating conditions like Parkinson’s disease and depression.

    Industry: Utilized in the development of pharmaceuticals and other products that target MAO-B.

Mechanism of Action

Mao-B-IN-16 exerts its effects by binding to the active site of monoamine oxidase B, thereby inhibiting its enzymatic activity. This inhibition prevents the breakdown of dopamine and other monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include specific amino acid residues within the active site of MAO-B, which are crucial for its binding and inhibitory activity.

Comparison with Similar Compounds

Mao-B-IN-16 can be compared with other MAO-B inhibitors such as selegiline and rasagiline. While all these compounds share the common mechanism of inhibiting MAO-B, this compound may exhibit unique properties such as higher potency, selectivity, or reduced side effects. Similar compounds include:

    Selegiline: An irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Rasagiline: Another irreversible MAO-B inhibitor with neuroprotective properties.

    Safinamide: A reversible MAO-B inhibitor with additional properties such as sodium channel inhibition.

This compound stands out due to its specific binding interactions and potential for reduced adverse effects compared to other inhibitors.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)benzaldehyde

InChI

InChI=1S/C18H19NO3/c1-21-17-9-14-7-8-19(11-15(14)10-18(17)22-2)16-5-3-13(12-20)4-6-16/h3-6,9-10,12H,7-8,11H2,1-2H3

InChI Key

GWGGQVMOOZYRGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=CC=C(C=C3)C=O)OC

Origin of Product

United States

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